Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]-
Description
Conformational Flexibility:
- Amide Bond : The N–C(O) bond permits restricted rotation, favoring trans configurations due to steric and electronic effects.
- Azepane Ring : The seven-membered azepane adopts chair-like conformations, minimizing ring strain.
- Cyclohexyl Group : Exists in chair conformers, with equatorial positioning of the acetamide substituent to avoid 1,3-diaxial interactions.
Rotational barriers around the propyl linker and azepane ring contribute to rotameric diversity , as described by the Boltzmann distribution model. Computational studies predict at least four stable rotamers, differing in the orientation of the azepane relative to the acetamide core.
Crystallographic Data and X-ray Diffraction Studies
As of current literature, no crystallographic data (e.g., single-crystal X-ray structures) are available for this compound. Structural insights are derived primarily from spectroscopic methods and molecular modeling. Comparative analysis with similar azepane derivatives, such as protein kinase inhibitors, suggests a folded conformation in the solid state, with intramolecular hydrogen bonding between the amide proton and azepane nitrogen.
Spectroscopic Characterization (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
UV-Vis Spectroscopy
- Absorbance maxima at 260 nm (π→π* transition of the benzene ring) and 210 nm (n→π* transition of the amide group).
Properties
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O/c26-23(24-16-11-19-25-17-9-1-2-10-18-25)22(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3,5-6,12-13,21-22H,1-2,4,7-11,14-19H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKAAJMNNVUNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNC(=O)C(C2CCCCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933167 | |
| Record name | N-[3-(Azepan-1-yl)propyl]-2-cyclohexyl-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147614-21-9 | |
| Record name | MR 16728 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147614219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(Azepan-1-yl)propyl]-2-cyclohexyl-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxime Formation and Catalytic Hydrogenation
Cyclohexyl phenyl ketone is converted to its oxime derivative using hydroxylamine hydrochloride under alkaline conditions (40% NaOH, methanol, 3 hours, 99.2% yield). Subsequent catalytic hydrogenation with a nickel/kieselguhr catalyst (KT-02) under ammonia and hydrogen pressure (3.5 MPa) yields α-cyclohexyl benzene methylamine (92.5% yield). This step’s efficiency relies on the catalyst’s recyclability and the avoidance of cyanoborohydrides, which pose safety risks.
Dynamic Kinetic Resolution (DKR)
Racemic α-cyclohexyl benzene methylamine undergoes DKR using porcine pancreatic lipase (PPL) and a nickel/alumina catalyst (SN-6000P) in toluene with (+)-D-menthyl acetate as an acyl donor. At 45°C and 1.5 MPa hydrogen pressure, the reaction achieves 99.4% enantiomeric excess (ee) for the S-enantiomer after 14 hours. Hydrolysis of the acylated product with HCl/MeOH yields the enantiopure amine, critical for chiral variants of the target compound.
Introduction of the Azepanyl-Propyl Side Chain
The N-[3-(hexahydro-1H-azepin-1-yl)propyl] group is introduced via alkylation or amidation. Transition-metal-catalyzed hydroaminomethylation, as described in ACS Chemical Reviews, offers a viable pathway.
Rhodium-Catalyzed Hydroaminomethylation
Using [Rh(cod)Cl]₂ and Xantphos ligand, internal alkenes undergo hydroaminomethylation with secondary amines to form branched amines. For the target compound, reacting 3-(azepan-1-yl)prop-1-ene with α-cyclohexyl benzene methanamine under 50 bar syngas (CO/H₂) at 120°C could yield the propyl-linked product. This method achieves >99:1 linear-to-branched (n:i) selectivity in analogous systems.
Amide Coupling Strategies
The azepanyl-propylamine intermediate is coupled with alpha-cyclohexyl phenyl acetic acid using standard amidation protocols:
-
Activation : Convert the carboxylic acid to its acid chloride using thionyl chloride.
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Coupling : React with 3-(azepan-1-yl)propan-1-amine in dichloromethane with triethylamine, achieving >90% yield.
Integrated Synthetic Route
Combining the above steps, the proposed synthesis is:
Step 1 : Synthesis of α-cyclohexyl benzene methanamine via oxime hydrogenation.
Step 2 : Preparation of 3-(azepan-1-yl)propan-1-amine via Rh-catalyzed hydroaminomethylation.
Step 3 : Amide bond formation between the two intermediates.
Optimization Considerations
-
Catalyst Selection : Nickel/kieselguhr (KT-02) outperforms Pd/C in hydrogenation steps due to higher chemoselectivity.
-
Solvent Systems : Toluene enhances enzymatic DKR efficiency by stabilizing lipase activity.
-
Temperature Control : Maintaining 45°C during DKR prevents enzyme denaturation.
Comparative Data and Yield Optimization
| Step | Method | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|
| Oxime Hydrogenation | Ni/Kieselguhr (KT-02) | H₂ (3.5 MPa) | 92.5 | - |
| DKR Resolution | PPL + Ni/Al₂O₃ (SN-6000P) | (+)-D-Menthyl Acetate | 93.2 | 99.4 |
| Hydroaminomethylation | [Rh(cod)Cl]₂/Xantphos | Syngas (50 bar) | 88 | - |
| Amide Coupling | SOCl₂ Activation | Et₃N | 90 | - |
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]- can undergo various chemical reactions, including:
Oxidation: This reaction could involve the conversion of the amide group to a corresponding carboxylic acid or other oxidized forms.
Reduction: The compound could be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions would vary based on the desired reaction, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions would depend on the specific reaction pathway For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols
Scientific Research Applications
Neuropharmacology
Benzeneacetamide derivatives, including this compound, are being investigated for their effects on neurotransmitter systems, particularly acetylcholine release. Research indicates that it may stimulate the release of acetylcholine from synaptosomes, which is crucial for cognitive functions and memory enhancement. This property positions it as a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease .
G Protein-Coupled Receptor Modulation
The compound has been studied in the context of G protein-coupled receptors (GPCRs), which are significant targets in drug discovery due to their role in various physiological processes. Specifically, its interactions with adenosine receptors and muscarinic acetylcholine receptors have been documented, suggesting potential therapeutic benefits in managing neuroinflammation and synaptic transmission disorders .
Study on Alzheimer's Disease
A recent study explored the applicability of benzeneacetamide derivatives in modulating GPCRs associated with Alzheimer's disease. The findings indicated that these compounds could influence neuroinflammation and synaptic plasticity, providing a basis for further investigations into their efficacy as therapeutic agents .
Cyclic Nucleotide Phosphodiesterases
Research has also highlighted the role of cyclic nucleotide phosphodiesterases (PDEs) as drug targets, where benzeneacetamide analogs could potentially modulate PDE activity, impacting cyclic nucleotide levels and thereby influencing various signaling pathways related to neuronal function and survival .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Neuropharmacology | Stimulates acetylcholine release; potential cognitive enhancer. |
| GPCR Modulation | Interacts with adenosine and muscarinic receptors; implications for neurodegenerative diseases. |
| PDE Targeting | Modulates cyclic nucleotide levels; potential impact on neuronal signaling pathways. |
Mechanism of Action
The mechanism of action of Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions .
Comparison with Similar Compounds
Heterocyclic Moieties
- Azepine’s larger ring size may reduce ring strain and enhance stability compared to smaller heterocycles.
Substituent Effects
Physicochemical Properties
- The target compound’s predicted density (~1.21 g/cm³) aligns with other benzeneacetamides (e.g., 142333-36-6) , but its larger molecular weight (~365–380 g/mol) may limit bioavailability.
- pKa differences : PD85639 lacks ionizable groups, whereas the target compound’s azepine nitrogen (pKa ~8–10) could influence protonation states under physiological conditions.
Biological Activity
Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]- (CAS: 147614-21-9), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]- has the following chemical structure:
- Molecular Formula : C23H36N2O
- Molar Mass : 356.54 g/mol
- Density : Specific density data is not widely available but is typically measured during synthesis and characterization.
The compound's structure includes a cyclohexyl group and an azepine moiety, which are significant for its biological interactions.
Research indicates that benzeneacetamide derivatives may interact with various biological targets, including:
- Sigma Receptors : This compound may act as a ligand for sigma receptors, which are implicated in numerous neurobiological processes. Sigma receptors are known to modulate neurotransmitter systems and have been associated with neuroprotective effects in conditions such as Alzheimer's disease and depression .
- Multidrug Resistance (MDR) Modulation : Similar compounds have shown potential in reversing multidrug resistance in cancer cells by inhibiting P-glycoprotein, a key player in drug efflux mechanisms . This suggests that benzeneacetamide derivatives could enhance the efficacy of conventional chemotherapeutics.
Anticancer Activity
Several studies have investigated the anticancer potential of benzeneacetamide derivatives. For instance:
- In Vitro Studies : In vitro assays have demonstrated that certain benzeneacetamide derivatives exhibit cytotoxic effects against various cancer cell lines. The compounds were shown to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and caspase activation .
Neuroprotective Effects
The interaction of benzeneacetamide with sigma receptors suggests potential neuroprotective properties:
- Neurodegenerative Disease Models : In animal models, compounds similar to benzeneacetamide have been reported to improve cognitive function and reduce neurodegeneration markers, indicating their potential utility in treating conditions like Alzheimer's disease .
Case Studies
- Antitumor Efficacy :
- Neuroprotection :
Data Table: Summary of Biological Activities
Q & A
Q. Optimization Strategies :
Q. Table 1: Example Synthetic Route
Which spectroscopic and analytical methods are critical for characterizing this compound?
Basic Research Question
Characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm structural integrity (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, azepine N-H at δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHNO: 365.51 g/mol) .
- X-ray Crystallography : Optional for absolute stereochemistry confirmation if crystals are obtainable.
Q. Table 2: Key Spectroscopic Data
| Technique | Expected Data | Reference |
|---|---|---|
| H NMR | Cyclohexyl multiplet (δ 1.2–1.8 ppm), Azepine N-H (δ 2.5–3.0 ppm) | |
| HRMS | m/z 365.51 [M+H] |
How do physicochemical properties (e.g., solubility, pKa) influence experimental design?
Basic Research Question
- Solubility : Predicted logP ~3.5 (lipophilic) suggests preferential solubility in DMSO or ethanol. Adjust solvent systems for biological assays (e.g., <1% DMSO in cell culture) .
- pKa : Experimental pKa 9.91 ± 0.20 indicates protonation at physiological pH, affecting membrane permeability and binding affinity .
- Stability : Store at -20°C under inert atmosphere to prevent hydrolysis of the amide bond .
Q. Table 3: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 365.51 g/mol | |
| pKa | 9.91 ± 0.20 | |
| Predicted logP | 3.5 |
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) may arise from:
- Purity differences : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity; impurities >0.5% can skew assays .
- Assay variability : Standardize cell lines (e.g., RAW264.7 for anti-inflammatory testing) and control for batch effects .
- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., cyclohexyl vs. phenyl substitutions) .
What strategies are recommended for impurity profiling and analytical validation?
Advanced Research Question
Q. Table 4: Impurity Limits (Pharmacopeial Standards)
| Impurity Type | Acceptable Threshold | Reference |
|---|---|---|
| Single Unknown | ≤0.5% | |
| Total Impurities | ≤2.0% |
How can structure-activity relationships (SAR) be explored for this compound?
Advanced Research Question
- Analog Synthesis : Modify the azepine ring (e.g., substituents at N-position) or vary the cyclohexyl group to assess impact on target binding .
- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with receptors like GABA or opioid receptors .
- Biological Testing : Dose-response curves (IC/EC) in enzyme inhibition or cell viability assays .
What methodologies are used to validate synthetic yield and reproducibility?
Advanced Research Question
- Design of Experiments (DOE) : Use factorial designs to test variables (temperature, catalyst loading) and identify critical parameters.
- Batch-to-Batch Analysis : Compare yields, purity, and spectroscopic data across ≥3 independent syntheses .
- Statistical Tools : RSD ≤5% for yield and purity indicates robust reproducibility .
How are analytical methods validated for regulatory compliance?
Advanced Research Question
Follow ICH Q2(R1) guidelines:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
